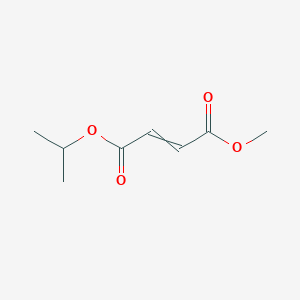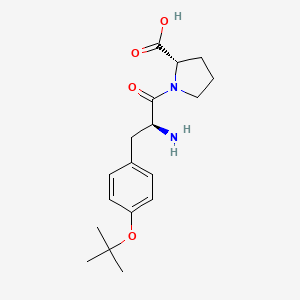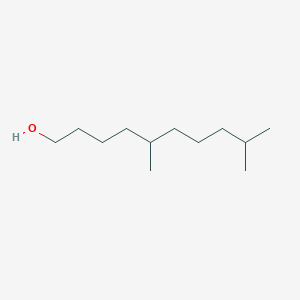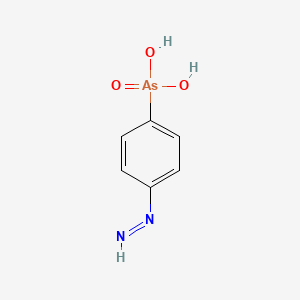
Arsonic acid, (4-diazenylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsonic acid, (4-diazenylphenyl)-, also known as (4-diazenylphenyl)arsonic acid, is an organoarsenic compound. It is characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with a diazenyl group. This compound is part of a broader class of arsonic acids, which are known for their applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of arsonic acids, including (4-diazenylphenyl)arsonic acid, typically involves the Bart reaction. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . The general reaction scheme is as follows:
- Formation of the diazonium salt from an aromatic amine.
- Reaction of the diazonium salt with an arsenic compound, such as sodium arsenite, under controlled conditions to yield the arsonic acid.
Industrial Production Methods
Industrial production of arsonic acids may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Arsonic acid, (4-diazenylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic (V) oxides.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic (III) compounds.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted arsonic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Arsonic acid, (4-diazenylphenyl)-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pesticides and herbicides due to its arsenic content.
Wirkmechanismus
The mechanism of action of arsonic acid, (4-diazenylphenyl)-, involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes. The molecular targets and pathways involved include enzymes with active thiol groups and other proteins essential for cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsanilic acid: An amino derivative of phenylarsonic acid, used in veterinary medicine.
Roxarsone: A nitrophenyl arsonic acid used as a feed additive.
Nitarsone: Another nitrophenyl arsonic acid with similar applications.
Carbarsone: A phenylurea derivative used in veterinary medicine.
Uniqueness
Arsonic acid, (4-diazenylphenyl)-, is unique due to the presence of the diazenyl group, which imparts distinct chemical properties and reactivity compared to other arsonic acids. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
84288-82-4 |
|---|---|
Molekularformel |
C6H7AsN2O3 |
Molekulargewicht |
230.05 g/mol |
IUPAC-Name |
(4-diazenylphenyl)arsonic acid |
InChI |
InChI=1S/C6H7AsN2O3/c8-9-6-3-1-5(2-4-6)7(10,11)12/h1-4,8H,(H2,10,11,12) |
InChI-Schlüssel |
VCERAMMBRIAVHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=N)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


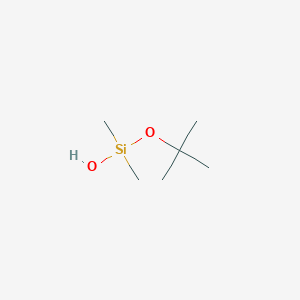


![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

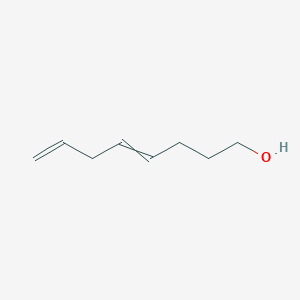
![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)

![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
